molecular formula C16H11Cl2N2O7S2- B13742775 2,4-Dichlorobenzenediazonium;naphthalene-1,5-disulfonate;hydrate

2,4-Dichlorobenzenediazonium;naphthalene-1,5-disulfonate;hydrate

Cat. No.: B13742775
M. Wt: 478.3 g/mol
InChI Key: SPGAUZWLXGQOLT-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorobenzenediazonium;naphthalene-1,5-disulfonate;hydrate involves the diazotization of 2,4-dichloroaniline followed by coupling with naphthalene-1,5-disulfonic acid. The reaction typically occurs in an acidic medium, often using hydrochloric acid, and requires low temperatures to maintain the stability of the diazonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually isolated as a hydrate to enhance its stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzenediazonium;naphthalene-1,5-disulfonate;hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Dichlorobenzenediazonium;naphthalene-1,5-disulfonate;hydrate is widely used in scientific research due to its versatile properties:

    Chemistry: Utilized in the synthesis of azo dyes and other aromatic compounds.

    Biology: Employed in staining techniques for histological studies.

    Medicine: Used in diagnostic assays for the detection of bilirubin in serum.

    Industry: Applied in the production of dyes and pigments

Mechanism of Action

The compound exerts its effects primarily through the formation of azo bonds during coupling reactions. The diazonium group acts as an electrophile, reacting with nucleophilic aromatic compounds to form stable azo linkages. This mechanism is crucial in the formation of azo dyes, which are widely used in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichlorobenzenediazonium;naphthalene-1,5-disulfonate;hydrate is unique due to its dual functionality, combining the properties of a diazonium salt and a disulfonate. This dual functionality enhances its reactivity and versatility in various chemical reactions and applications .

Properties

Molecular Formula

C16H11Cl2N2O7S2-

Molecular Weight

478.3 g/mol

IUPAC Name

2,4-dichlorobenzenediazonium;naphthalene-1,5-disulfonate;hydrate

InChI

InChI=1S/C10H8O6S2.C6H3Cl2N2.H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;7-4-1-2-6(10-9)5(8)3-4;/h1-6H,(H,11,12,13)(H,14,15,16);1-3H;1H2/q;+1;/p-2

InChI Key

SPGAUZWLXGQOLT-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].C1=CC(=C(C=C1Cl)Cl)[N+]#N.O

Origin of Product

United States

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